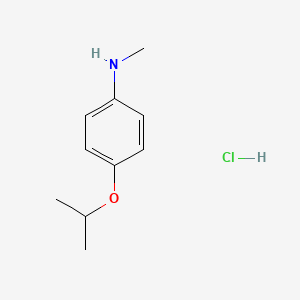
N-methyl-4-(propan-2-yloxy)aniline hydrochloride
Übersicht
Beschreibung
“N-methyl-4-(propan-2-yloxy)aniline hydrochloride” is a chemical compound with the molecular formula C10H16ClNO . It appears as a powder .
Molecular Structure Analysis
The compound contains an aniline group (a benzene ring attached to an amine), which is substituted at the para position by an isopropoxy group and at the amino group by a methyl group .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Dielectric Properties
Research has delved into the molecular interactions between N-methyl aniline and alcohols, such as propan-1-ol/propan-2-ol, exploring their dielectric permittivity across different frequencies. Studies conducted by Krishna and Mohan (2012) utilized LF impedance analyzer, Microwave bench, and Abbe’s refractometer to analyze these interactions, finding significant insights into the dipole moment, excess dipole moment, and excess thermodynamic values of these mixtures. Theoretical calculations complemented these findings, highlighting the role of hydrogen bonding in the equimolar mixtures of N-methyl aniline with alcohols (Krishna & Mohan, 2012).
Synthesis and Chemical Transformations
Another domain of research focuses on the synthesis of various compounds via chemical transformations involving N-methyl-anilines. For instance, the hydroamination of diphenylbutadiyne with N-methyl-anilines has been explored, demonstrating regioselective reactions that yield (N-methyl)-(N-aryl)-1,4-diphenylbut-1-ene-3-yne-1-ylamine. This study by Younis et al. (2016) sheds light on the potential applications of N-methyl-anilines in synthesizing complex organic molecules (Younis et al., 2016).
Corrosion Inhibition
N-methyl-aniline derivatives have also been investigated for their corrosion inhibition properties. Daoud et al. (2014) synthesized a thiophene Schiff base demonstrating efficient corrosion inhibition on mild steel surfaces in acidic solutions. The study highlights the relationship between molecular structure and inhibition efficiency, with adsorption adhering to Langmuir’s isotherm. The integration of quantum chemical calculations further elucidates the compound's effectiveness as a corrosion inhibitor (Daoud et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-4-propan-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)12-10-6-4-9(11-3)5-7-10;/h4-8,11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPCCSDIAXCHIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


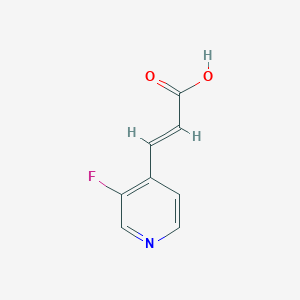
![[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B1458460.png)
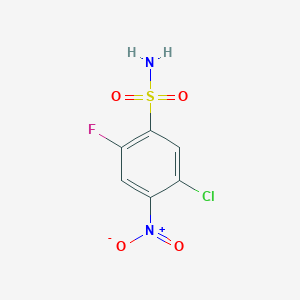


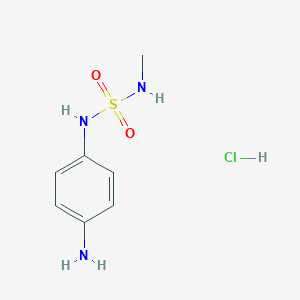


![2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1458476.png)

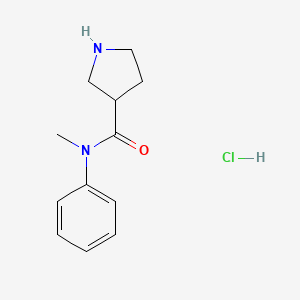
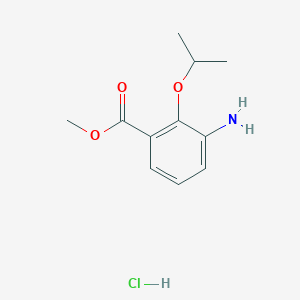

![Dimethyl-{6-[3-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1458481.png)
